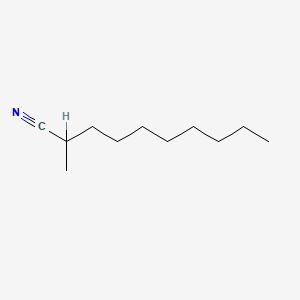![molecular formula C28H25N3O5 B1664629 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid CAS No. 690689-90-8](/img/structure/B1664629.png)
2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
50F10 is a stabilizer of the active LPL dimer. It acts by preventing both angptl4- and heat-induced inactivation of LPL and reducing postprandial triglyceride levels.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel compounds, including piperidin-4-ylphosphinic and piperidin-4-ylphosphonic acid analogues, have been synthesized, utilizing procedures like Pudovik addition, Barton deoxygenation, and acidic hydrolysis. These methodologies offer efficient means to yield targeted amino acids, contributing to the synthesis of compounds related to 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid (Kehler, Ebert, Dahl, & Krogsgaard‐Larsen, 1998).
Potential Therapeutic Applications
- Research on aurora kinase inhibitors highlights compounds that inhibit Aurora A and show potential in cancer treatment. This suggests that similar compounds, including those with a piperidine structure, might have applications in oncology (ロバート ヘンリー,ジェームズ, 2006).
Applications in Anticancer Research
- The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as potential anticancer agents indicate the significance of piperidine derivatives in developing new anticancer therapies (Rehman et al., 2018).
Inhibitory Activity in Neurotransmission
- Piperidinyl-phosphinic acids have been synthesized as bioisosteres of amino carboxylic acids, demonstrating their potential as GABA-uptake inhibitors. This indicates their possible application in modulating neurotransmitter activity (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).
Role in GABA Uptake and Imaging
- Compounds like CIPCA and its radioiodinated analog [125I]CIPCA, which are similar in structure to 2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid, have been synthesized for studying the GABA uptake system, suggesting potential applications in neuroimaging (Dort, Gildersleeve, & Wieland, 1995).
Eigenschaften
CAS-Nummer |
690689-90-8 |
|---|---|
Produktname |
2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
Molekularformel |
C28H25N3O5 |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
2-[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C28H25N3O5/c1-17-5-8-19(9-6-17)29-25(32)23-16-20(10-12-24(23)30-13-3-2-4-14-30)31-26(33)21-11-7-18(28(35)36)15-22(21)27(31)34/h5-12,15-16H,2-4,13-14H2,1H3,(H,29,32)(H,35,36) |
InChI-Schlüssel |
BRZAMKDHLIXUND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N5CCCCC5 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N5CCCCC5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
50F10; 50-F-10; 50 F 10; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















